molecular formula C23H21N3O2 B11341970 2-(2,3-dihydro-1H-indol-1-yl)-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

2-(2,3-dihydro-1H-indol-1-yl)-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11341970
M. Wt: 371.4 g/mol
InChI Key: KNIHNXFVWVCXHZ-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a useful research compound. Its molecular formula is C23H21N3O2 and its molecular weight is 371.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2,3-dihydro-1H-indol-1-yl)-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-dihydro-1H-indol-1-yl)-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H21N3O2/c1-14-22-18(12-16(13-21(22)28)17-7-3-5-9-20(17)27)25-23(24-14)26-11-10-15-6-2-4-8-19(15)26/h2-9,16,27H,10-13H2,1H3

InChI Key

KNIHNXFVWVCXHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCC4=CC=CC=C43)CC(CC2=O)C5=CC=CC=C5O

Origin of Product

United States

Biological Activity

The compound 2-(2,3-dihydro-1H-indol-1-yl)-7-(2-hydroxyphenyl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a member of the quinazoline family and has garnered interest for its potential biological activities. This article reviews its pharmacological properties, including cytotoxicity, anti-inflammatory effects, and receptor interactions based on diverse research findings.

  • Molecular Formula: C20H19N3O3
  • Molecular Weight: 349.39 g/mol
  • CAS Number: 903446-43-5

Cytotoxicity

Research indicates that compounds related to this structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of quinazolinones showed IC50 values ranging from 13.0 to 17.5 μM against RPMI human myeloma cells . The presence of specific substituents on the quinazoline core can enhance cytotoxicity, suggesting that structural modifications may lead to improved therapeutic efficacy.

Anti-inflammatory Effects

Quinazoline derivatives have been reported to possess anti-inflammatory properties. In a study involving acetic acid-induced writhing in mice, certain compounds exhibited significant inhibition of pain responses . The mechanism is believed to involve inhibition of pro-inflammatory cytokines, thereby reducing inflammation and associated pain.

Receptor Interactions

The compound's interaction with various receptors has been explored:

  • Dopamine Receptors: Functional assays have shown that related compounds can act as either agonists or antagonists at dopamine D2 receptors, influencing cAMP signaling pathways .
  • Serotonin Receptors: Similar studies indicate activity at serotonin 5-HT2A receptors, where these compounds modulate inositol phosphate production in response to serotonin .

Case Studies and Research Findings

StudyFindingsReference
Cytotoxicity in Cancer CellsIC50 values of 13.0–17.5 μM against RPMI cells; structural modifications enhance activity
Anti-inflammatory ActivitySignificant reduction in acetic acid-induced writhing; inhibition of pro-inflammatory cytokines
Receptor Binding StudiesCompounds showed agonist/antagonist activity at D2 and 5-HT2A receptors

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